3-methyl-1H-indazole
Overview
Description
3-Methyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a methyl group at the third position of the indazole ring distinguishes this compound from other indazole derivatives.
Mechanism of Action
Target of Action
Indazole derivatives, which include 3-methyl-1h-indazole, have been found to exhibit a broad range of biological properties . These compounds have been used as anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and cancer .
Biochemical Pathways
For example, some indazole derivatives have been employed as selective inhibitors of phosphoinositide 3-kinase δ, which plays a crucial role in various cellular functions, including cell growth and survival .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Action Environment
The synthesis of indazole derivatives, including this compound, can be influenced by various factors, such as the presence of catalysts and solvents .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-indazole plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as phosphoinositide 3-kinase and β-adrenergic receptors . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which allow this compound to modulate the activity of these enzymes. Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways such as the phosphoinositide 3-kinase/Akt pathway, leading to changes in gene expression and cellular metabolism. Furthermore, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions . For example, this compound has been shown to inhibit the activity of phosphoinositide 3-kinase by binding to its catalytic domain. This inhibition leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate, a key signaling molecule in the phosphoinositide 3-kinase/Akt pathway. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These changes are often reversible upon removal of the compound, indicating that this compound does not cause permanent damage to cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of this compound in tissues, leading to the disruption of cellular function and metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with enzymes and proteins, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in the biosynthesis of nucleotides and amino acids, thereby influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments . For example, this compound can bind to albumin in the bloodstream, allowing it to be transported to different tissues. Once inside cells, this compound can localize to specific organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can be phosphorylated by kinases, leading to its localization to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, this compound can localize to the mitochondria, where it can influence cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by a copper(II) acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere . Another method includes the reductive cyclization of 2-azidobenzaldehydes with amines, which does not require a catalyst or solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
3-Methyl-1H-indazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Indazole: Lacks the methyl group at the third position, resulting in different chemical and biological properties.
2H-Indazole: A tautomeric form of indazole with distinct stability and reactivity.
3-Methyl-2H-indazole: Similar to 3-methyl-1H-indazole but with a different tautomeric form.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the third position enhances its stability and may improve its interaction with certain biological targets compared to other indazole derivatives .
Properties
IUPAC Name |
3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOPJXVQGMZKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356243 | |
Record name | 3-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50407-19-7, 3176-62-3 | |
Record name | 3-Methyl-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50407-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-methyl-1H-indazole?
A1: this compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The "3-methyl" designation indicates a methyl group attached to the third position of the indazole ring system. []
Q2: How does the introduction of fluorine atoms affect the crystal structure of this compound?
A2: Research has shown that replacing hydrogen atoms with fluorine atoms in this compound significantly influences its crystal packing. While this compound forms hydrogen-bonded dimers in its crystal structure, the introduction of fluorine atoms, as seen in 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole, leads to the formation of helical catemers. These catemers, crystallizing in the chiral space group P32, are attributed to altered hydrogen bonding patterns and aromatic interactions. []
Q3: Has this compound been explored as a starting material for the synthesis of other compounds?
A3: Yes, this compound derivatives have been synthesized and investigated for potential biological activities. For instance, researchers have explored the synthesis and antibacterial activity of novel this compound derivatives. [] Additionally, this compound derivatives have been designed and evaluated as selective inhibitors of bromodomain-containing protein 4 (BRD4), a protein implicated in cancer development. []
Q4: Can you elaborate on the fragmentation patterns of protonated this compound observed in mass spectrometry studies?
A4: Mass spectrometry studies, employing techniques like electrospray ionization (ESI) and liquid secondary ion mass spectrometry (LSIMS), have revealed complex fragmentation pathways for protonated this compound. These pathways involve skeletal rearrangements, leading to the formation of ions with polycyclic structures. Notably, a significant fragmentation route involves the loss of ammonia (NH3) and water (H2O) molecules, resulting in the formation of a fragment ion with a mass-to-charge ratio (m/z) of 133, which corresponds to the protonated form of this compound. []
Q5: Are there any reported natural sources of this compound?
A5: Yes, this compound has been identified as a constituent of the volatile oil extracted from the rhizomes of Alpinia conchigera Griffith. This plant, belonging to the ginger family, is known for its aromatic properties, and the presence of this compound contributes to its unique aroma profile. []
Q6: Have any specific analytical methods been reported for the detection and quantification of this compound?
A6: Gas chromatography-mass spectrometry (GC-MS) and high-performance thin-layer chromatography (HPTLC) are commonly employed techniques for analyzing complex mixtures containing volatile compounds like this compound. These techniques allow for the separation, identification, and quantification of individual components within a mixture. []
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